molecular formula C10H18N4O B11732673 3-Amino-N-butyl-N,1-dimethyl-1H-pyrazole-4-carboxamide

3-Amino-N-butyl-N,1-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B11732673
M. Wt: 210.28 g/mol
InChI Key: FFJGQKNFKKEUCY-UHFFFAOYSA-N
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Description

3-Amino-N-butyl-N,1-dimethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-butyl-N,1-dimethyl-1H-pyrazole-4-carboxamide typically involves the condensation of appropriate hydrazines with 1,3-diketones or their equivalents. One common method includes the reaction of 1,3-diketones with hydrazine derivatives under acidic or basic conditions to form pyrazoline intermediates, which are then oxidized to yield the desired pyrazole .

Industrial Production Methods

Industrial production of this compound may involve the use of transition-metal catalysts and photoredox reactions to enhance yield and selectivity. One-pot multicomponent processes and the use of novel reactants are also employed to streamline the synthesis and reduce costs .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-butyl-N,1-dimethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and hydrazine derivatives, which can be further utilized in various applications .

Scientific Research Applications

3-Amino-N-butyl-N,1-dimethyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-N-butyl-N,1-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit xanthine oxidase, reducing uric acid production and exhibiting anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-N-butyl-N,1-dimethyl-1H-pyrazole-4-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the butyl and dimethyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

3-amino-N-butyl-N,1-dimethylpyrazole-4-carboxamide

InChI

InChI=1S/C10H18N4O/c1-4-5-6-13(2)10(15)8-7-14(3)12-9(8)11/h7H,4-6H2,1-3H3,(H2,11,12)

InChI Key

FFJGQKNFKKEUCY-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C(=O)C1=CN(N=C1N)C

Origin of Product

United States

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